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molecular formula C12H15BrO2 B8725555 2-[(2-bromophenyl)methoxy]oxane CAS No. 17100-66-2

2-[(2-bromophenyl)methoxy]oxane

Cat. No. B8725555
M. Wt: 271.15 g/mol
InChI Key: RTKKOPXYLQWHBJ-UHFFFAOYSA-N
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Patent
US06362212B1

Procedure details

Pyridinium p-toluenesulfonate (0.30 g, 0.0012 mol) was added to a solution of 2-bromobenzylalcohol (25 g, 0.134 mol) in dichloromethane (100 ml), and the mixture was stirred at room temperature. 3,4-Dihydro-2H-pyran (16.86 g, 0.20 mol) was added thereto. The mixture was stirred at room temperature for 2 hours. Then, saturated aqueous sodium bicarbonate solution (200 ml) was added, and the mixture was extracted with dichloromethane (200 ml). After drying over anhydrous magnesium sulfate, the solvent was evaporated to give the desired 1-bromo-2-(2-tetrahydropyranyloxymethyl)benzene (36.00 g, yield: 99.3%) as an oil.
Quantity
16.86 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0.3 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][OH:5].[O:10]1[CH:15]=[CH:14][CH2:13][CH2:12][CH2:11]1.C(=O)(O)[O-].[Na+]>ClCCl.C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1>[Br:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][O:5][CH:11]1[CH2:12][CH2:13][CH2:14][CH2:15][O:10]1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
16.86 g
Type
reactant
Smiles
O1CCCC=C1
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=C(CO)C=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0.3 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC=C1)COC1OCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 36 g
YIELD: PERCENTYIELD 99.3%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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